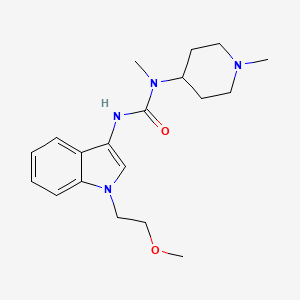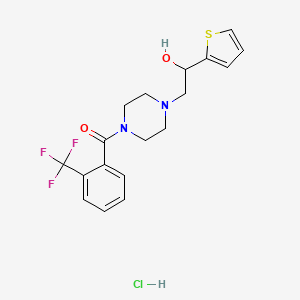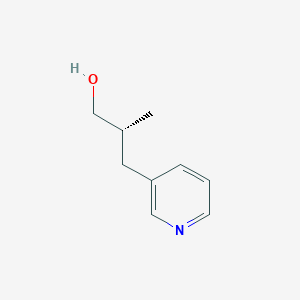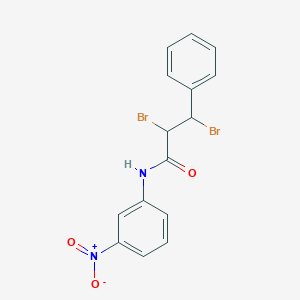![molecular formula C20H23N3O5 B2630533 3-Cyclopropyl-1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2097925-17-0](/img/structure/B2630533.png)
3-Cyclopropyl-1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C20H23N3O5 and its molecular weight is 385.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Novel Selective Cannabinoid CB2 Receptor Agonists
Research has identified derivatives of imidazolidine-2,4-dione, such as the compound , as potent and selective agonists of the cannabinoid CB2 receptor. These compounds have shown promise in preclinical models for conditions where CB2 receptor activation is beneficial, such as inflammatory diseases and pain without eliciting the psychoactive effects associated with CB1 receptor activation. The development of CB2 receptor agonists is a key area of interest due to their therapeutic potential in treating pain, inflammation, and other disorders without the side effects associated with cannabinoid receptor type 1 (CB1) agonists (van der Stelt et al., 2011).
Synthesis and Evaluation in Medicinal Chemistry
The compound's relevance extends into synthetic chemistry, where its structure serves as a backbone for developing new therapeutic agents. For instance, imidazolidine-2,4-dione derivatives have been synthesized and evaluated for their herbicidal activities, showcasing the versatility of this core structure in creating compounds with potential applications in agriculture as well as medicine (Yano et al., 2001). Moreover, the synthesis of related compounds has facilitated the discovery of new antiulcer agents, highlighting the compound's utility in generating novel treatments for gastrointestinal disorders (Starrett et al., 1989).
Electrochemical Studies and Biological Activity
Electrochemical studies have been conducted on derivatives of imidazolidine-2,4-dione to understand their redox behaviors, which are crucial for designing compounds with desired biological activities. Such studies contribute to the broader understanding of structure-activity relationships, essential for the rational design of new drugs (Nosheen et al., 2012). Additionally, the exploration of imidazolidine-4-one derivatives in search of novel chemosensitizers for Staphylococcus aureus MRSA highlights the potential of these compounds in addressing antibiotic resistance, a significant challenge in contemporary medicine (Matys et al., 2015).
Propriétés
IUPAC Name |
3-cyclopropyl-1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c24-17-12-22(20(26)23(17)14-4-5-14)13-6-8-21(9-7-13)19(25)15-2-1-3-16-18(15)28-11-10-27-16/h1-3,13-14H,4-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXJHGCRMDQWHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)C4=C5C(=CC=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(1-Adamantylmethyl)amino]ethanol hydrochloride](/img/structure/B2630450.png)
![4-fluoro-N-[[5-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2630451.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-methylpyrazin-2-yl)methanone](/img/structure/B2630453.png)







![N-(3-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2630468.png)
![4-chloro-2-methoxy-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide](/img/structure/B2630469.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2630471.png)
![N-[2-[3-[2-(4-butylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2630473.png)
